8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of iodine and methyl groups in its structure makes it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) in solvents like dimethylformamide (DMF) at elevated temperatures (around 120°C) . The resulting intermediate can be further functionalized to introduce the iodine and methyl groups.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the iodine and methyl groups, which impart specific chemical properties and biological activities. These modifications can enhance its reactivity and potential therapeutic effects compared to other similar compounds .
Properties
IUPAC Name |
8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOEIDRMIQUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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